
6-(3-Ethylureido)pyridine-3-boronic acid pinacol ester
Übersicht
Beschreibung
6-(3-Ethylureido)pyridine-3-boronic acid pinacol ester is a chemical compound with the molecular formula C14H22BN3O3. It is a boronic ester derivative, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .
Wissenschaftliche Forschungsanwendungen
6-(3-Ethylureido)pyridine-3-boronic acid pinacol ester has several applications in scientific research:
Zukünftige Richtungen
The future directions for the use of “6-(3-Ethylureido)pyridine-3-boronic acid pinacol ester” and similar compounds are likely to be influenced by their utility in organic synthesis. Boronic esters are valuable building blocks in various chemical reactions, including the Suzuki-Miyaura coupling . Therefore, they may find increasing use in the synthesis of complex organic molecules for applications in areas such as medicinal chemistry .
Wirkmechanismus
Boronic Acid Compounds
Boronic acid compounds, such as 6-(3-Ethylureido)pyridine-3-boronic acid pinacol ester, are often used in organic chemistry in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely applied due to its mild and functional group tolerant reaction conditions .
Suzuki-Miyaura Coupling
In the Suzuki-Miyaura coupling, the boronic acid compound acts as a nucleophile, which is transferred from boron to palladium in a process called transmetalation . This reaction is used to create a variety of complex organic compounds, and it’s particularly useful because the boronic acid reagents are relatively stable, readily prepared, and generally environmentally benign .
Pharmacokinetics and Bioavailability
The pharmacokinetics and bioavailability of a compound depend on many factors, including its chemical structure, formulation, route of administration, and individual patient characteristicsThey can be administered parenterally (eg, by injection) to bypass absorption barriers .
Biochemische Analyse
Biochemical Properties
6-(3-Ethylureido)pyridine-3-boronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds, which is essential in the synthesis of complex organic molecules. The compound interacts with palladium catalysts to facilitate the transmetalation step, where the boronic ester transfers its organic group to the palladium complex . This interaction is crucial for the formation of the desired product in the coupling reaction.
Cellular Effects
The effects of this compound on various cell types and cellular processes are still under investigation. It is known that boronic esters can influence cell signaling pathways and gene expression. For instance, boronic esters have been shown to inhibit proteasome activity, leading to the accumulation of ubiquitinated proteins and subsequent changes in gene expression . This suggests that this compound may have similar effects on cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules through the formation of reversible covalent bonds. Boronic esters are known to form complexes with diols and other nucleophiles, which can lead to enzyme inhibition or activation . In the case of enzyme inhibition, the boronic ester binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This mechanism is particularly relevant in the context of proteasome inhibition, where the boronic ester forms a complex with the catalytic threonine residue in the proteasome’s active site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Boronic esters are generally stable under mild conditions but can undergo hydrolysis in the presence of water or acidic conditions . This degradation can affect the compound’s long-term effects on cellular function, as the concentration of the active compound decreases over time. In vitro and in vivo studies have shown that the stability of boronic esters can influence their efficacy and duration of action .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Studies have shown that boronic esters can have toxic or adverse effects at high doses, including organ damage and disruption of metabolic processes . It is essential to determine the optimal dosage to balance efficacy and safety in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. Boronic esters can act as enzyme inhibitors, affecting metabolic flux and metabolite levels . For example, the inhibition of proteasome activity by boronic esters can lead to the accumulation of specific metabolites and changes in cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. Boronic esters can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, the compound can localize to specific cellular compartments, where it exerts its biochemical effects. The distribution of the compound within tissues can also affect its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. Boronic esters can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the proteasome, where it inhibits proteasome activity and affects protein degradation . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 6-(3-Ethylureido)pyridine-3-boronic acid pinacol ester typically involves the following steps:
Halogen-Metal Exchange and Borylation:
Palladium-Catalyzed Cross-Coupling: This method uses palladium catalysts to couple halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This approach involves the direct borylation of C-H or C-F bonds using iridium or rhodium catalysts.
Analyse Chemischer Reaktionen
6-(3-Ethylureido)pyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic conditions or specific catalysts.
Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to form boranes.
Vergleich Mit ähnlichen Verbindungen
6-(3-Ethylureido)pyridine-3-boronic acid pinacol ester can be compared with other similar compounds, such as:
6-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester: This compound is used in the synthesis of aromatic copolyamides and as a fluorescent chemosensor.
6-(1-Piperazinyl)pyridine-3-boronic acid pinacol ester: This compound is used in the synthesis of various organic molecules and has similar reactivity to this compound.
The uniqueness of this compound lies in its specific structure and reactivity, which make it particularly useful in certain chemical reactions and applications .
Eigenschaften
IUPAC Name |
1-ethyl-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BN3O3/c1-6-16-12(19)18-11-8-7-10(9-17-11)15-20-13(2,3)14(4,5)21-15/h7-9H,6H2,1-5H3,(H2,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCZIOGAMMXGRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC(=O)NCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
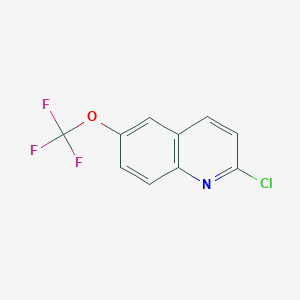

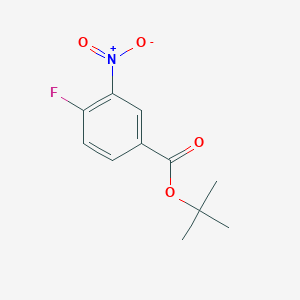
![Tert-butyl[(3,5-dimethylphenyl)methyl]amine](/img/structure/B1428600.png)
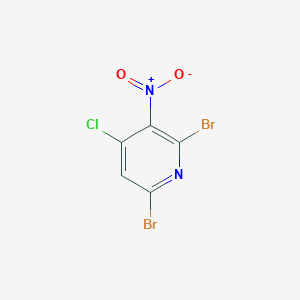

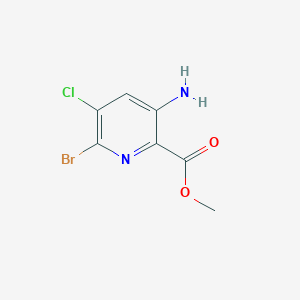
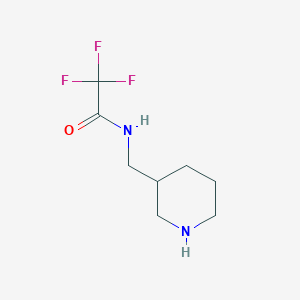
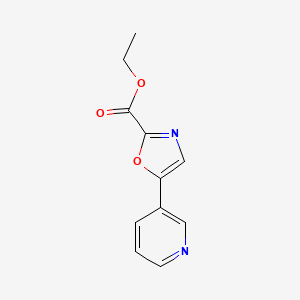
![(2S)-2-(methylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B1428612.png)
![4-[(2-Methoxyethyl)amino]benzoic acid](/img/structure/B1428613.png)
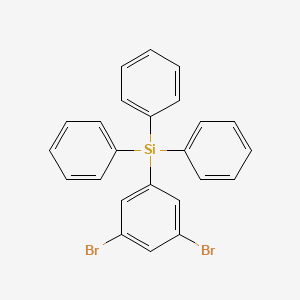
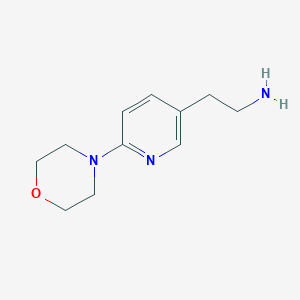
![Ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B1428617.png)
